molecular formula C17H13N3O B12503896 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile

Cat. No.: B12503896
M. Wt: 275.30 g/mol
InChI Key: OQTBEXRLKPSNRV-UHFFFAOYSA-N
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Description

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile typically involves the reaction of 3-methylquinoxalin-2(1H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile stands out due to its unique combination of a quinoxaline ring and a benzonitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H13N3O/c1-12-17(21)20(16-5-3-2-4-15(16)19-12)11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3

InChI Key

OQTBEXRLKPSNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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